2,3,4,4',5-Pentachlorobiphenyl

Description

Academic Justification for Focused Research on 2,3,4,4',5-Pentachlorobiphenyl as a Representative Congener

Secondly, its unique "mixed-type" toxicological profile makes it a subject of academic interest. oup.com While it is not as potent as the coplanar, dioxin-like congeners, its ability to induce both dioxin-like and non-dioxin-like responses contributes to the complex toxicity of environmental PCB mixtures. nih.govoup.com Research on PCB 118 helps to dissect the multiple toxic mechanisms of PCBs. Studies have shown that PCB 118 can induce hepatic enzymes like CYP1A1 and CYP2B, which are characteristic of both dioxin-like and non-dioxin-like compounds, respectively. nih.govoup.com

Finally, its persistence and bioaccumulation potential mean that it remains a long-term environmental and health concern. who.intresearchgate.net Understanding the fate and effects of this specific congener is crucial for assessing the ongoing risks associated with historical PCB contamination. Its presence in indoor dust also highlights its relevance as an ongoing source of human exposure. waocp.com

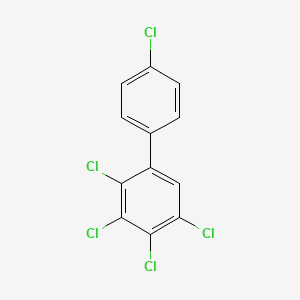

Structural Characteristics and Isomeric Relevance within PCB Congeners

The structure of this compound is defined by the specific arrangement of five chlorine atoms on the biphenyl (B1667301) backbone. The IUPAC numbering system for PCBs assigns numbers 1-6 to the carbons of one phenyl ring and 1'-6' to the carbons of the second ring. In PCB 118, the chlorine atoms are located at positions 2, 3, 4 on one ring and 4', 5' on the other. nih.govchemspider.com

This specific substitution pattern has significant implications for its properties. The single chlorine atom at an ortho position (position 2) hinders the free rotation of the phenyl rings, forcing the molecule into a non-planar conformation. However, it is less sterically hindered than di-ortho substituted PCBs, allowing it to have some limited coplanarity and weak affinity for the AhR. oup.com This structural feature is what places it in the category of mono-ortho or "mixed-type" PCBs. oup.com

The isomeric relevance of PCB 118 is highlighted when compared to other pentachlorobiphenyls (PCBs with five chlorine atoms). For example, the coplanar congener 3,3',4,4',5-pentachlorobiphenyl (B1202525) (PCB 126) is considered highly toxic due to its potent dioxin-like activity. oup.com In contrast, non-dioxin-like isomers such as 2,2',4,4',5-pentachlorobiphenyl (B1196140) (PCB 99) act through different toxicological pathways. oup.com The study of PCB 118 in relation to its isomers is therefore essential for understanding the structure-activity relationships that govern the toxicity of the entire class of PCB compounds.

Data Tables

Table 1: Physicochemical Properties of this compound (PCB 118)

| Property | Value | Source |

| IUPAC Name | 1,2,4-trichloro-5-(3,4-dichlorophenyl)benzene | nih.goviarc.fr |

| CAS Number | 31508-00-6 | nih.goviarc.frlgcstandards.com |

| Molecular Formula | C₁₂H₅Cl₅ | nih.govlgcstandards.comcymitquimica.com |

| Molecular Weight | 326.43 g/mol | nih.govlgcstandards.com |

| Appearance | Colorless to light yellow solid | cymitquimica.com |

| Water Solubility | Very low | |

| Log Kow | ~6.8 |

Table 2: Research Findings on the Effects of PCB 118 in Animal Studies

| Study Focus | Animal Model | Key Findings | Reference |

| Carcinogenesis | Female Harlan Sprague-Dawley rats | Increased incidences of cholangiocarcinoma and hepatocellular adenoma at high doses. | nih.gov |

| Thyroid Function | Female Harlan Sprague-Dawley rats | Dose-dependent decreases in serum total thyroxine (T4) and free T4. | nih.govresearchgate.net |

| Reproductive Development | Female rat offspring | In utero exposure delayed vaginal opening and decreased serum levels of E2, T3, and T4. | koreascience.kr |

| Hepatic Enzyme Induction | Male Sprague-Dawley rats | Significantly induced Cyp2b activity; caused increases in liver to body weight ratios. | oup.com |

| Reproductive System in Male Offspring | Male mice offspring | In utero exposure damaged the reproductive system and decreased global DNA methylation levels in the testis. | researchgate.net |

Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4-tetrachloro-5-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Cl5/c13-7-3-1-6(2-4-7)8-5-9(14)11(16)12(17)10(8)15/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZSFWHOSHAKMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074226 | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74472-37-0 | |

| Record name | PCB 114 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74472-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074472370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,4',5-Pentachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4'5-Pentachlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4,4',5-PENTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86S23H0DSX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Dynamics, Distribution, and Fate of 2,3,4,4 ,5 Pentachlorobiphenyl

Global and Regional Environmental Occurrence and Transport Mechanisms

2,3,4,4',5-Pentachlorobiphenyl, identified as PCB 118, is a specific congener of polychlorinated biphenyls (PCBs). nih.govnih.gov As a member of the PCB family, it is recognized as a persistent organic pollutant (POP) due to its resistance to environmental degradation, potential for bioaccumulation, and long-range transport capabilities. mdpi.comebi.ac.uk Although the intentional production of PCBs has been banned in many countries for decades, these compounds persist in the environment and continue to be detected globally. nih.govospar.orgwho.int

Atmospheric Deposition and Long-Range Transport Phenomena

The semi-volatile nature of PCBs allows them to undergo a process known as "grasshopping" or long-range atmospheric transport (LRAT). nih.govd-nb.info This involves successive cycles of volatilization from surfaces like soil and water into the atmosphere, followed by deposition back to Earth in cooler regions. d-nb.info This mechanism is a primary pathway for the distribution of PCBs to remote areas, far from their original sources. mdpi.com Urban and industrial areas are significant sources of atmospheric PCBs. nih.gov

Studies have confirmed the presence of PCB 118 in the atmosphere, even in remote locations like the Antarctic. nilu.com This underscores its capacity for significant atmospheric transport. The estimated atmospheric half-life for PCB 118 in the Antarctic atmosphere is approximately 3.6 years. nilu.com Atmospheric deposition, which includes both dry fallout and wet deposition (e.g., rain and snow), is a crucial process for removing PCBs from the atmosphere and introducing them into terrestrial and aquatic ecosystems. nih.govwa.gov In the Southern Ocean, for instance, net air-to-water diffusive flux is a significant depositional pathway for PCBs. d-nb.info

Table 1: Estimated Atmospheric Half-Lives of Selected PCB Congeners in the Antarctic Atmosphere

| PCB Congener | Estimated Atmospheric Half-Life (years) |

|---|---|

| PCB 153 | 7.6 |

| PCB 138 | 6.5 |

| PCB 101 | 4.7 |

| PCB 180 | 4.6 |

| PCB 28 | 4.0 |

| PCB 52 | 3.7 |

| PCB 118 | 3.6 |

Data sourced from a review of POPs levels in the Antarctic atmosphere. nilu.com

Hydrospheric Distribution and Sediment-Water Exchange Dynamics

Due to their hydrophobic nature and low water solubility, PCBs like congener 118 tend to partition from the water column and adsorb to particulate matter. researchgate.netospar.org This particulate matter eventually settles, leading to the accumulation of PCBs in the sediments of rivers, lakes, and oceans. researchgate.net Sediments, therefore, act as a significant reservoir and a long-term source of PCBs in aquatic systems. hudsonriver.orgpjoes.com

The distribution of PCB 118 between water and sediment is a dynamic process. Research in the Hudson River Estuary has shown that sediment-bound PCBs can be above equilibrium with the overlying water, creating a driving force for their release from the sediment back into the water column. hudsonriver.org This exchange can occur through several mechanisms, including diffusion of dissolved PCBs across the sediment-water interface and the resuspension of contaminated sediment particles by currents and storms. hudsonriver.org This continuous exchange can buffer PCB concentrations in the water column, meaning that sediments can act as a persistent source of contamination long after primary emissions have ceased. hudsonriver.org Studies in remote mountain lakes have also observed the partitioning of PCB 118 between the dissolved and particulate phases, with temperature and the compound's hydrophobicity being key influencing factors. csic.es

Soil and Terrestrial Compartmentation and Sorption Characteristics

In terrestrial environments, soils are a primary sink for PCBs. pjoes.com The sorption of PCBs to soil particles is a critical process that governs their mobility and fate. who.int The degree of sorption is strongly influenced by the characteristics of both the PCB congener and the soil. Generally, sorption increases with the degree of chlorination of the PCB molecule and with the organic carbon and clay content of the soil. who.intgov.bc.ca As a pentachlorobiphenyl, PCB 118 adsorbs strongly to soil and sediment. who.int

Once in the soil, PCBs are highly persistent, with half-lives that can extend from months to years. who.int The strong binding to soil particles limits their leaching into groundwater but also makes them available for uptake by soil organisms and for volatilization into the atmosphere, continuing the cycle of environmental transport. gov.bc.ca Studies have detected PCB 118 in soils from various regions, including industrial zones, where it can be a significant component of the total PCB contamination. pjoes.com Research on the adsorption of PCB 118 onto surfaces like microplastics has shown that its interaction with sediments is high due to its non-polar nature. mdpi.com During land biotreatment of contaminated sediments, the removal of lower chlorinated PCBs can sometimes lead to an unexpected increase in the aqueous equilibrium concentration of more persistent congeners like pentachlorobiphenyls. umbc.edu

Bioavailability and Trophic Transfer Dynamics in Ecological Food Webs

The persistence and lipophilicity (fat-loving nature) of this compound are key to its behavior in biological systems. These properties drive its tendency to accumulate in living organisms and become more concentrated at higher levels of the food chain. ebi.ac.uknih.gov

Mechanisms of Bioaccumulation in Aquatic and Terrestrial Organisms

Bioaccumulation is the process by which organisms absorb a substance at a rate faster than that at which the substance is lost. For PCB 118, its high lipophilicity means it readily partitions from the environment into the lipid-rich tissues of organisms. rug.nl In aquatic environments, this process begins with phytoplankton and other primary producers absorbing the compound from the water. nih.gov These organisms are then consumed by primary consumers like zooplankton, and the process continues up the food web. nih.gov

Because PCBs are resistant to metabolic breakdown, they are not easily excreted and thus accumulate in an organism's body, particularly in fatty tissues. ospar.orgospar.orgrug.nl The potential for a PCB congener to bioaccumulate is correlated with its octanol-water partition coefficient (log Kow); more lipophilic compounds, like the higher-chlorinated PCBs, tend to bioaccumulate to a greater extent. rug.nl PCB 118 has been detected in a wide range of organisms, from invertebrates to top predators like marine mammals and birds, indicating its widespread bioavailability. ospar.orgfrontiersin.orgdffe.gov.za

Quantitative Aspects of Biomagnification Across Trophic Levels

Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. nih.gov PCB 118 is known to biomagnify. frontiersin.org The extent of biomagnification is often quantified using the Trophic Magnification Factor (TMF), where a value greater than one indicates that the chemical is biomagnifying.

Studies in various ecosystems have demonstrated the biomagnification of PCB 118. For example, in a West Antarctic marine food web, PCB 118 showed a TMF greater than 1, indicating its potential for trophic magnification. frontiersin.org A global meta-analysis of PCB biomagnification revealed that PCBs, including specific congeners, have a greater tendency to biomagnify in marine food webs compared to freshwater ones. datadryad.org Interestingly, this study also found that some congeners, such as PCB 118, can exhibit high TMFs in one ocean (the Atlantic) but low TMFs in another (the Pacific), suggesting regional differences in food web dynamics and biomagnification potential. datadryad.org In higher trophic level biota, such as seals and killer whales, PCB 118 is typically among the more abundant congeners found, alongside others like PCB 153 and PCB 138. frontiersin.org

Table 2: Trophic Magnification of Selected POPs in a West Antarctic Marine Food Web

| Compound | Trophic Magnification Factor (TMF) | Biomagnification Potential |

|---|---|---|

| trans-nonachlor | > 1 (significant) | Biomagnification |

| cis-nonachlor | > 1 (significant) | Biomagnification |

| PCB 118 | > 1 | Biomagnification |

| PCB 138 | > 1 | Biomagnification |

| PCB 153 | > 1 | Biomagnification |

| PCB 101 | < 1 | Biodilution |

| PCB 105 | < 1 | Biodilution |

A TMF > 1 indicates the compound biomagnifies in the food web. Significance (p < 0.05) was noted for the nonachlors in the source study. frontiersin.org

Modeling Approaches for Bioaccumulation and Elimination Kinetics

The bioaccumulation and elimination of this compound in organisms are complex processes influenced by the chemical's properties and the physiology of the organism. aimspress.comfrontiersin.org Mathematical models are crucial tools for predicting the behavior of this compound in biological systems.

One common approach is the use of fugacity-based models. These models predict the partitioning of the chemical between an organism and its environment based on the principle of equal fugacity at equilibrium. For instance, a study on the clam Macoma nasuta exposed to contaminated sediments demonstrated that a fugacity-based accumulation factor (AF) model could provide reasonable estimates of bioaccumulation potential for hydrophobic neutral organic compounds like this compound. nih.gov The accumulation factors were found to be relatively consistent across different sediment contamination levels, suggesting the model's utility in predicting bioaccumulation in organically enriched sediments. nih.gov

Pharmacokinetic models, particularly physiologically based pharmacokinetic (PBPK) models, offer a more detailed description of the absorption, distribution, metabolism, and elimination of this compound. A PBPK model for dioxin-like chemicals, including PCB 118, has been developed for Sprague-Dawley rats. nih.gov This type of model considers various physiological parameters like organ volumes and blood flow rates, along with chemical-specific properties, to simulate the compound's movement and fate within the body. nih.gov

Studies on the elimination kinetics of PCBs often utilize compartmental models. For example, the elimination of 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126) in Japanese medaka was better described by a two-compartmental model than a one-compartmental model. koreascience.kr This indicates that the chemical distributes into different body compartments with varying elimination rates. The whole-body elimination half-life (t1/2) for PCB 126 in juvenile medaka was calculated to be 32.3 days using a two-compartmental model. koreascience.kr In another study, the elimination of several PCB congeners, including 2,3',4,4',5-pentachlorobiphenyl (B1678578) (PCB 118), was investigated in male Sprague-Dawley rats. oup.com The half-lives of these congeners were found to be in the range of 54 to 124 days, with much of the decrease in concentration attributed to the growth-related increase in tissue mass. oup.com

First-order kinetics are often assumed in these models, where the rate of elimination is proportional to the concentration of the compound in the body. This was observed in a study on the oral bioavailability and toxicokinetics of 3,3′,4,4′,5-pentachlorobiphenyl in northern leopard frogs, where the elimination rate was independent of the initial dose. researchgate.net

Below is an interactive data table summarizing findings from a study on the elimination half-lives of various PCB congeners in rats.

| PCB Congener | Elimination Half-life (days) |

| CB 105 | 54 - 124 |

| CB 118 | 54 - 124 |

| CB 138 | 54 - 124 |

| CB 153 | 54 - 124 |

| CB 156 | 54 - 124 |

| CB 157 | 54 - 124 |

| CB 170 | 54 - 124 |

| CB 180 | 54 - 124 |

Data from a study on male Sprague-Dawley rats, where the decrease in concentration was also influenced by growth dilution. oup.com

Environmental Transformation and Degradation Pathways

The persistence of this compound in the environment is a significant concern. ebi.ac.uk However, it can be transformed and degraded through various biological and chemical processes.

Microbial activity plays a crucial role in the breakdown of this compound, particularly under anaerobic conditions through a process called reductive dechlorination. nih.gov In this process, chlorine atoms are removed from the biphenyl (B1667301) structure and replaced with hydrogen atoms, leading to the formation of less chlorinated and generally less toxic congeners. nih.govasm.org

Studies in anaerobic sediments have shown that microbial communities can dechlorinate various PCB congeners. For instance, in sediments from the Venice Lagoon, 2,3',4,4',5-pentachlorobiphenyl was extensively transformed (around 90%) into lower chlorinated congeners like tetrachlorobiphenyls and trichlorobiphenyls. nih.gov This dechlorination process was observed to occur after the depletion of sulfate (B86663) and during active methanogenesis, suggesting the involvement of specific microbial groups like sulfate-reducing bacteria. nih.gov

The source of the hydrogen atom for the replacement of chlorine during microbial reductive dechlorination has been identified as the proton (H+) from water. asm.org The process is essentially a two-electron transfer reaction. asm.org

The position of the chlorine atoms on the biphenyl rings significantly influences the rate and pathway of dechlorination. Research has shown that chlorine removal often occurs sequentially from the meta and para positions. uth.gr For example, the enrichment of microorganisms from sediments with 2,3,4,5,6-pentachlorobiphenyl (B96224) led to sequential meta- and para-dechlorination. uth.gr

Here is a table detailing the dechlorination products of 2,3',4,4',5-pentachlorobiphenyl observed in a study of anaerobic sediment slurries.

| Parent Compound | Dechlorination Products |

| 2,3',4,4',5-Pentachlorobiphenyl | 3,3',5,5'-/2,3',4,4'-tetrachlorobiphenyl, 3,3',5-, 2,4,4'-, 2,3',4- and 2,3',5-trichlorobiphenyl, 3,4-/3,4'- and 3,3'-dichlorobiphenyl (B134845) and 2-chlorobiphenyl |

Data from a study on microbial reductive dechlorination in anaerobic sediments from the Venice Lagoon. nih.gov

In addition to anaerobic dechlorination, aerobic bacteria can also metabolize PCBs, although they are generally more effective against less chlorinated congeners. Some bacterial strains, like Microbacterium paraoxydans, have shown the capability to degrade pentachlorobiphenyls. frontiersin.org The degradation often proceeds through the formation of hydroxylated metabolites. researchgate.netresearchgate.net For example, the bacterial cytochrome P450 monooxygenase P450BM3 from Bacillus megaterium can metabolize 2,3′,4,4′,5-pentachlorobiphenyl (CB118) into hydroxylated pentachlorobiphenyls. researchgate.net

Photolytic degradation, or photolysis, is another significant pathway for the breakdown of this compound in the environment, particularly in surface waters and the atmosphere. This process involves the absorption of ultraviolet (UV) radiation, which can lead to the cleavage of carbon-chlorine bonds.

Studies have shown that the photolysis of PCBs generally results in the formation of less chlorinated congeners. tandfonline.comresearchgate.net The rate of photolysis can be influenced by the solvent or matrix in which the PCB is present. For example, in a study comparing methanol (B129727), ethanol (B145695), and 2-propanol, ethanol was found to be an optimal solvent for the photolysis of a mixture of PCB congeners. tandfonline.comresearchgate.net The addition of sodium hydroxide (B78521) has also been shown to increase the rate of photolysis. tandfonline.comresearchgate.net

The primary products of photolysis are typically lower chlorinated biphenyls, and eventually, biphenyl itself. tandfonline.comresearchgate.net However, minor amounts of other products, such as hydroxylated PCBs and other derivatives, can also be formed. tandfonline.comresearchgate.net

Chemical degradation of PCBs can also occur, though they are generally resistant to chemical breakdown. cpcb.nic.in Under specific conditions, such as high temperatures in the presence of oxygen (oxidation) or in reducing environments, PCBs can be degraded. Oxidation can lead to the formation of hydroxylated derivatives.

Several environmental factors can influence the rate and pathways of this compound degradation.

For microbial degradation , factors such as temperature, pH, the presence of other toxic or inhibitory substances, the availability of suitable electron acceptors (like sulfate or carbon dioxide), and the interactions between different microbial populations are all important. uth.gr The concentration of the pollutant itself can also affect biodegradation rates. uth.gr The aqueous solubility of the compound is a critical factor, as microorganisms can more easily access and degrade compounds that are dissolved in water. uth.gr Highly chlorinated PCBs, like this compound, have low water solubility, which contributes to their resistance to biodegradation. uth.gr

The presence of organic carbon in soil and sediment can also impact degradation. High organic carbon content can increase the sorption of PCBs, potentially reducing their bioavailability for microbial degradation. who.int

For photolytic degradation , the intensity of UV radiation is a primary factor, with higher intensity generally leading to faster degradation. tandfonline.comresearchgate.net The presence of other substances in the environmental matrix, such as natural photosensitizers or quenchers, can also affect the rate of photolysis.

The following table summarizes the key environmental factors influencing the degradation of this compound.

| Degradation Process | Influencing Environmental Factors |

| Microbial Biotransformation | Temperature, pH, Presence of inhibitors/competing substrates, Availability of electron acceptors, Microbial community composition, Pollutant concentration, Water solubility, Organic carbon content |

| Photolytic Degradation | UV radiation intensity, Presence of photosensitizers/quenchers, Environmental matrix (e.g., water, solvent) |

| Chemical Degradation | Temperature, Presence of oxidizing or reducing agents |

Advanced Analytical Methodologies for 2,3,4,4 ,5 Pentachlorobiphenyl Quantification and Speciation

Sample Preparation and Extraction Techniques for Diverse Environmental and Biological Matrices

The initial and one of the most critical stages in the analysis of PCB-118 is the effective extraction from complex sample matrices. The analysis of PCBs in environmental and biological samples such as biota and sediment typically involves extraction with organic solvents, followed by cleanup procedures to remove interfering substances. oceanbestpractices.org

Advanced Solvent Extraction and Solid-Phase Extraction Protocols

Modern extraction techniques have been developed to improve efficiency, reduce solvent consumption, and automate the sample preparation process. lcms.cz Accelerated Solvent Extraction (ASE), an established technique, utilizes elevated temperatures and pressures to enhance the extraction kinetics, offering efficiencies comparable to or greater than traditional Soxhlet extraction but in a significantly shorter time and with less solvent. lcms.cz This method is approved under U.S. EPA Method 3545A for the extraction of various persistent organic pollutants, including PCBs. lcms.cz Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvents in contact with the sample matrix, leading to rapid and efficient extraction. researchgate.net

Solid-Phase Extraction (SPE) has emerged as a faster and more environmentally friendly alternative to traditional liquid-liquid extraction. purdue.educdc.gov SPE cartridges, such as a combination of C18 and amino (NH2) phases, have been successfully used for the cleanup of serum samples for PCB analysis. nih.gov Dispersive solid-phase extraction (dSPE) is a rapid and simple cleanup method that has been applied to the analysis of indicator PCBs in seafood samples. oup.com

The choice of solvent is crucial for efficient extraction. For weathered soils, polar organic solvents like acetone (B3395972), isopropanol, and methanol (B129727) have been investigated. tandfonline.com For compost, a mixture of toluene (B28343) and acetone has been found to be optimal for PCB extraction using ASE. tandfonline.comresearchgate.net In studies on sediment samples, dichloromethane (B109758) and toluene have been identified as effective solvents for PCB extraction. researchgate.net

| Technique | Principle | Advantages | Matrices | References |

| Accelerated Solvent Extraction (ASE) | Uses elevated temperature and pressure to enhance extraction kinetics. | Fast, reduced solvent consumption, automated. | Solid and semi-solid matrices, soil, sediment, tissue. | lcms.czresearchgate.nettandfonline.comresearchgate.net |

| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat solvents for extraction. | Rapid, efficient, reduced solvent usage. | Soil, fish samples. | researchgate.netbrjac.com.br |

| Solid-Phase Extraction (SPE) | Analytes are partitioned between a solid phase and a liquid phase. | Faster, less solvent than LLE, can be automated. | Water, serum, seafood. | purdue.educdc.govnih.gov |

| Dispersive Solid-Phase Extraction (dSPE) | Sorbent is dispersed in the sample extract. | Rapid, simple, low cost. | Seafood, cereals. | oup.commdpi.com |

Lipid Removal and Cleanup Procedures

Biological samples, particularly tissues, contain high levels of lipids that can interfere with the chromatographic analysis of PCBs. epa.govthermofisher.com Therefore, effective lipid removal is a mandatory step. Gel permeation chromatography (GPC) is a common technique used to separate large lipid molecules from the smaller PCB analytes. epa.gov

For both environmental and biological samples, cleanup procedures are necessary to remove co-extracted interfering compounds. oceanbestpractices.org Treatment with concentrated sulfuric acid is a robust method for destroying many interfering compounds, as PCBs are chemically inert to this treatment. cdc.govepa.gov Silica gel, often impregnated with sulfuric acid, is also widely used for cleanup. oceanbestpractices.orgoup.com Other adsorbents like Florisil and alumina (B75360) are also employed in column chromatography for cleanup. oceanbestpractices.orgcdc.govepa.gov For sediment samples containing sulfur, specific cleanup steps are required to prevent interference. researchgate.netacs.org

Chromatographic Separation Techniques

Due to the structural similarity of the 209 PCB congeners, their separation is a significant analytical challenge. lcms.czosti.gov High-resolution gas chromatography is the cornerstone for the separation of these compounds.

High-Resolution Gas Chromatography (HRGC) with Electron Capture Detection (ECD)

High-Resolution Gas Chromatography (HRGC) coupled with an Electron Capture Detector (ECD) has been a standard and widely used technique for the analysis of PCBs, including PCB-118. chromatographytoday.comiteh.aiunc.eduevs.eegsa-ratingen.desis.se The ECD is highly sensitive to halogenated compounds like PCBs, providing excellent detection limits. chromatographytoday.com However, for highly complex matrices, interferences can still be an issue. chromatographytoday.com The use of dual-column systems with different stationary phases can improve the separation and confirmation of results. researchgate.netacs.org The European standard EN 15308 specifies a method for the quantitative determination of seven PCB congeners, including PCB-118, in solid waste using HRGC with ECD or mass spectrometric detection. iteh.aievs.ee

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) for Enhanced Resolution

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful technique that provides significantly enhanced resolution and peak capacity compared to single-dimension GC. lcms.czosti.govchromatographytoday.com This is achieved by coupling two columns with different stationary phase chemistries. lcms.cz GCxGC has proven to be highly effective in separating complex mixtures of PCBs, resolving many co-eluting congeners that are difficult to separate using conventional GC. lcms.czosti.govmmu.ac.uknih.gov When coupled with a time-of-flight mass spectrometer (TOFMS), GCxGC offers improved peak detectability and identification capabilities. lcms.czosti.gov This technique has been successfully applied to separate over 180 individual PCB congeners in a single analytical run. mmu.ac.uk For instance, a GCxGC system with a specific column combination was able to separate 188 out of 209 congeners for quantification. mmu.ac.uk

| First Dimension Column | Second Dimension Column | Number of Separated Congeners | Key Separations | References |

| Rtx-PCB | Rxi-17 | 188 (quantitation), 200 (identification) | All congeners in Aroclors A1254 and A1260. | mmu.ac.uk |

| DB-XLB | LC-50 | 181 | Separation of all WHO-PCBs from Aroclor congeners. | nih.gov |

| DB-XLB | SP-2340 | 176 | - | nih.gov |

| Chirasil-Dex | Supelcowax-10 | - | Enantiomeric separation of several chiral PCBs. | nih.gov |

Mass Spectrometric Detection and Quantification Principles

Mass spectrometry (MS) coupled with gas chromatography is a powerful tool for the definitive identification and quantification of PCB-118. It provides a higher degree of selectivity and confirmation compared to ECD. chromatographytoday.com

High-resolution mass spectrometry (HRMS) offers very low detection limits, in the parts-per-quadrillion (ppq) range for water samples. unc.edu Tandem mass spectrometry (MS/MS), particularly with a triple quadrupole instrument, provides high selectivity and sensitivity by using selected reaction monitoring (SRM). pragolab.cz This technique has been used for the quantification of PCB-118 in various matrices, including cow's milk and human serum. plos.orgnih.govnih.gov

Isotope dilution mass spectrometry is a highly accurate quantification technique that involves spiking the sample with a known amount of a stable isotope-labeled analog of the target analyte (e.g., ¹³C-labeled PCB-118). researchgate.netunc.edunih.gov This internal standard behaves similarly to the native analyte throughout the extraction, cleanup, and analysis process, correcting for any losses and matrix effects, thereby providing highly accurate and precise quantification.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) Applications

High-resolution mass spectrometry (HRMS) is a cornerstone for the definitive identification and quantification of PCB 118, particularly in complex samples. nih.govkeikaventures.comkeikaventures.com Operating at high resolving power (≥10,000), HRMS instruments can distinguish PCB 118 from other co-eluting compounds with similar nominal masses, thereby minimizing matrix interferences. aist.go.jp Gas chromatography coupled with HRMS (GC-HRMS) is the state-of-the-art method for congener-specific analysis of all 209 PCBs, including the 12 designated as toxic by the World Health Organization. keikaventures.comkeikaventures.comwa.gov This technique is routinely used for the analysis of PCB 118 in various matrices such as serum, meconium, water, soil, and stationary source emissions. nih.govkeikaventures.comkeikaventures.commdpi.com For instance, in the analysis of human serum, GC-HRMS has been employed to determine the concentrations of all PCB congeners, identifying PCB 118 as a significant contributor to the total dioxin-like PCB concentration. nih.gov Similarly, a methodology for analyzing dioxins and dioxin-like PCBs in meconium utilized GC-HRMS, achieving low limits of quantification (LOQ) for PCB 118, ranging from 0.20 to 0.88 pg g⁻¹ ww. mdpi.com

Tandem mass spectrometry (MS/MS), often performed on triple quadrupole mass spectrometers (GC-MS/MS), offers an alternative with high selectivity and sensitivity. pragolab.czscispec.co.th This technique involves the selection of a specific precursor ion for PCB 118, its fragmentation, and the monitoring of specific product ions. scispec.co.th This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio by filtering out background interferences. nih.govthermofisher.com GC-MS/MS has been successfully applied to the trace analysis of PCBs, including PCB 118, in environmental samples like water and soil, as well as in biological matrices such as serum and food. pragolab.czscispec.co.thparkview.com The method provides results that correlate well with GC-HRMS data and can meet the stringent requirements of regulatory bodies. scispec.co.th For example, a critical pair of pentachlorobiphenyls, PCB 123 and PCB 118, which have similar retention times and identical transitions, can be successfully separated and quantified using GC-MS/MS with a specialized column. thermofisher.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has also been explored for the analysis of highly chlorinated PCBs like PCB 118. nih.gov

Table 1: Comparison of HRMS and MS/MS for PCB 118 Analysis

| Feature | High-Resolution Mass Spectrometry (HRMS) | Tandem Mass Spectrometry (MS/MS) |

| Principle | Measures mass-to-charge ratio with high accuracy, distinguishing between ions of very similar mass. | Selects a precursor ion, fragments it, and detects specific product ions. |

| Primary Advantage | High specificity based on accurate mass. | High selectivity and sensitivity due to noise reduction. |

| Commonly Coupled To | Gas Chromatography (GC). nih.govmdpi.comcdc.gov | Gas Chromatography (GC) and Liquid Chromatography (LC). pragolab.czparkview.comnih.gov |

| Application for PCB 118 | Definitive identification and quantification in complex matrices. keikaventures.comkeikaventures.comwa.gov | Trace level quantification and screening in various samples. pragolab.czscispec.co.th |

| Regulatory Acceptance | Considered a state-of-the-art and confirmatory method. wa.gov | Increasingly accepted as a reliable tool for PCB analysis. pragolab.cz |

Isotope Dilution Mass Spectrometry for Trace Analysis

Isotope dilution mass spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in the quantification of PCB 118, especially at trace levels. keikaventures.comkeikaventures.compragolab.czscispec.co.th This method involves spiking the sample with a known amount of an isotopically labeled analog of PCB 118 (e.g., ¹³C₁₂-PCB 118) prior to sample extraction and cleanup. scispec.co.thepa.govlgcstandards.com The labeled standard behaves almost identically to the native (unlabeled) analyte throughout the analytical process, compensating for any losses that may occur during sample preparation and analysis. scispec.co.th

The final quantification is based on the ratio of the response of the native analyte to that of the labeled internal standard. epa.gov This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable and reproducible results. scispec.co.th IDMS is commonly used in conjunction with both GC-HRMS and GC-MS/MS. cdc.govlgcstandards.comcdc.gov For example, the U.S. Environmental Protection Agency (EPA) Method 1668 for the determination of chlorinated biphenyl (B1667301) congeners in various matrices specifies the use of isotope dilution HRGC/HRMS. shms.edu Certified reference materials for PCBs in various matrices are often characterized using IDMS to establish their certified values. aist.go.jplgcstandards.com The use of isotope dilution is a key feature in methods for analyzing PCBs in human serum, environmental samples, and food products to ensure data quality. pragolab.czscispec.co.thcdc.gov

Soft Ionization Techniques for Specific Congener Detection

While electron impact (EI) ionization is the most common technique used in GC-MS analysis of PCBs, soft ionization methods can offer advantages for specific applications. These techniques impart less energy to the analyte molecules during ionization, resulting in less fragmentation and a more prominent molecular ion.

One such technique is atmospheric pressure photoionization (APPI). A study demonstrated the use of liquid chromatography-APPI-tandem mass spectrometry (LC-APPI-MS/MS) for the determination of high-chlorinated PCBs, including PCB 118. nih.gov Using toluene as a dopant in negative ion mode, the method produced intense peaks corresponding to [M - Cl + O]⁻ ions. This approach allowed for sensitive and accurate quantification with low instrumental limits of detection, on the order of picograms on-column. nih.gov

Soft ionization is particularly useful when trying to differentiate between isomers that might produce similar fragmentation patterns under the high-energy conditions of EI. By preserving the molecular ion, these techniques can aid in the specific detection of congeners like PCB 118 in complex mixtures.

Immunochemical Assays for Screening Applications

Immunochemical assays, such as the enzyme-linked immunosorbent assay (ELISA), provide a rapid and cost-effective screening tool for the analysis of PCB 118. nih.govacs.orgosti.gov These assays are based on the specific binding of an antibody to the target analyte. nih.gov For PCB 118, monoclonal antibodies have been developed that show high specificity for this particular congener. acs.orgosti.gov

A competitive ELISA format is typically used, where the PCB 118 in the sample competes with a labeled PCB 118 conjugate for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of PCB 118 in the sample. These assays have been successfully applied to screen for PCB 118 in various matrices, including retail fish and insulating oils. nih.govacs.orgosti.gov

Studies have shown a strong correlation between the results obtained from ELISA screening and those from confirmatory analysis by GC-HRMS. nih.govacs.org For example, one study reported a correlation coefficient (r) of 0.99 for mono-ortho PCBs in fish samples between an ELISA method specific for PCB 118 and GC-HRMS. nih.govacs.org While immunochemical assays are generally not as accurate or precise as chromatographic methods and can be subject to cross-reactivity with other structurally similar compounds, they serve as an excellent preliminary screening tool to identify contaminated samples that require further investigation by more definitive methods. nih.gov The quantitative limit of one such assay for PCB 118 was reported to be 1 ng per gram of tested sample. researchgate.net

Table 2: Performance of a PCB 118-Specific Immunoassay

| Parameter | Finding | Reference |

| Assay Type | Competitive ELISA using a monoclonal antibody specific for PCB 118. | acs.org |

| Application | Screening for mono-ortho PCBs in retail fish. | nih.govacs.org |

| Correlation with GC-HRMS | Strong correlation (r = 0.99) for mono-ortho PCB TEQs. | nih.govacs.org |

| Recovery Rate | 96.5–117.7% in spiked fish extracts. | acs.org |

| Analysis Time | Approximately 2 hours. | acs.org |

| Limit of Detection (LOD) | LOD for oil samples was determined based on the PCB concentration corresponding to twice the standard deviation of the mean value for PCB-free oil. | osti.gov |

Quality Assurance and Quality Control Protocols in Congener-Specific Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential for generating reliable and defensible data in congener-specific PCB analysis. nih.govresearchgate.netwa.gov These protocols are implemented throughout the entire analytical process, from sample collection to data reporting.

Key QA/QC elements include:

Method Blanks: A method blank (an analyte-free matrix) is processed alongside the samples to monitor for contamination introduced during the analytical procedure. wa.gov

Certified Reference Materials (CRMs): Analysis of CRMs with known concentrations of PCB 118 is used to assess the accuracy and precision of the analytical method. lgcstandards.com

Laboratory Control Samples (LCS) / Check Standards: A clean matrix spiked with a known amount of PCB 118 is analyzed with each batch of samples to monitor the performance of the sample preparation and measurement process. wa.gov

Isotope Dilution: As detailed in section 3.3.2, the use of isotopically labeled internal standards is a critical QC measure to correct for recovery and matrix effects. scispec.co.thepa.gov Labeled compounds are added to all samples, blanks, and standards. wa.gov

Calibration: The instrument is calibrated using a series of standard solutions containing known concentrations of PCB 118 to establish a calibration curve. pragolab.cz For isotope dilution methods, relative response factors (RRFs) are determined. researchgate.net

Replicate Analyses: Analyzing duplicate or triplicate samples provides a measure of the method's precision. nih.gov

Confirmation of Identification: In GC-MS analysis, specific criteria must be met to confirm the identity of PCB 118. This includes the retention time falling within a specified window of the corresponding labeled standard and the ratio of the quantification and confirmation ions being within a certain tolerance of the theoretical value. scispec.co.th

Adherence to these QA/QC protocols, often outlined in standardized methods like EPA Method 1668C, ensures the integrity and comparability of data generated for 2,3,4,4',5-Pentachlorobiphenyl. wa.govwa.gov

Mechanistic Investigations of 2,3,4,4 ,5 Pentachlorobiphenyl Biological Interactions

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Signaling Pathways

2,3',4,4',5-Pentachlorobiphenyl (B1678578) is recognized as a dioxin-like compound, a classification stemming from its ability to bind to and activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. nih.govresearchgate.net This interaction is a pivotal event, initiating a cascade of downstream signaling pathways that alter cellular function and gene expression. The structural characteristics of PCB 118, while not as potent as the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are sufficient to facilitate this binding and subsequent biological responses. nih.govresearchgate.net

Ligand Binding and Receptor Translocation Dynamics

Upon entering a cell, 2,3',4,4',5-pentachlorobiphenyl can bind to the AhR, which resides in the cytoplasm in an inactive complex with other proteins. aopwiki.orguiowa.edu This ligand binding event induces a conformational change in the receptor, leading to its translocation into the nucleus. uiowa.edut3db.ca Inside the nucleus, the activated AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT). uiowa.edu This AhR-ARNT complex then functions as a transcription factor, binding to specific DNA sequences known as dioxin responsive elements (DREs) or xenobiotic responsive elements (XREs) in the promoter regions of target genes. uiowa.edunih.gov

Studies have shown that PCB 118 is an agonist of the AhR. oup.com However, its potency can vary between species and cell types. For instance, in human hepatoma HepG2 cells, PCB 114 (an isomer of PCB 118) induced luciferase activity more potently in a mouse hepatoma cell line (Hepa1c1c7) compared to the human cell line. nih.gov The EC50 value for PCB 114 in Hepa1c1c7 cells was determined to be 796 ± 661 nM. nih.gov

Induction of Cytochrome P450 Enzymes (e.g., CYP1A1, CYP1B1) and Associated Metabolic Pathways

A primary and well-documented consequence of AhR activation by 2,3',4,4',5-pentachlorobiphenyl is the induction of a battery of drug-metabolizing enzymes, most notably members of the Cytochrome P450 1A family (CYP1A1) and 1B family (CYP1B1). oup.comnih.govoup.com The genes for these enzymes contain DREs and are thus direct targets of the activated AhR-ARNT complex. nih.gov

In the human hepatoblastoma cell line HepG2, PCB 114 was shown to induce CYP1A-mediated 7-ethoxyresorufin (B15458) O-deethylase (EROD) activity, although it was less potent than TCDD and other non-ortho PCBs like PCB 81 and PCB 126. oup.com The induction of CYP1A1 by dioxin-like compounds, including certain PCBs, is a key biomarker for AhR activation. oup.com Studies in rat thyroid FRTL-5 cells demonstrated that PCB 118 exposure resulted in the upregulation of the AhR-responsive gene, CYP1A1. oup.comnih.gov This induction was suppressed by an AhR inhibitor, confirming the receptor-mediated mechanism. oup.comnih.gov

Similarly, research has shown that prenatal exposure to 3,3′,4,4′,5-pentachlorobiphenyl (PCB 126), another potent AhR agonist, can prolong the higher expression of CYP1A1 and CYP1B1 mRNA in the liver of rats. nih.gov In human mammary epithelial cell lines, however, PCB 118 did not show an effect on CYP1A1-mediated 2-methoxyestrogen formation, in contrast to other dioxin-like compounds. drugbank.com This highlights the congener-specific and cell-type-specific nature of these interactions.

| Cell Line | Compound | Effect on CYP Enzymes | Research Finding |

| HepG2 (human hepatoblastoma) | PCB 114 | Induction of EROD activity (CYP1A) | Induced EROD activity, but with lower potency compared to other dioxin-like PCBs. oup.com |

| FRTL-5 (rat thyroid) | PCB 118 | Upregulation of CYP1A1 | Stimulation with PCB118 resulted in the upregulation of the AhR-responsive gene CYP1A1. oup.comnih.gov |

| Rat Liver (in vivo) | PCB 126 (prenatal exposure) | Prolonged higher expression of CYP1A1 and CYP1B1 mRNA | Prenatal exposure to a low dose of PCB 126 prolonged the higher expression of CYP1A1 and CYP1B1 mRNA. nih.gov |

| MCF-7 and MCF-10A (human mammary epithelial) | PCB 118 | No effect on 2-MeOE(1/2) formation (CYP1A1 mediated) | Had no effect on the formation of 2-methoxyestrogens. drugbank.com |

Modulation of Gene Expression Profiles via AhR-Mediated Mechanisms

Beyond the induction of CYP enzymes, the activation of AhR by 2,3',4,4',5-pentachlorobiphenyl leads to widespread changes in gene expression, affecting a variety of cellular processes. oup.comnih.gov These alterations are a direct result of the AhR-ARNT complex binding to DREs in the regulatory regions of numerous genes.

In rat thyroid cells, exposure to PCB 118 not only induced CYP1A1 but also led to the increased production of inflammatory mediators such as interleukin-6 (IL-6) and intercellular adhesion molecule-1 (ICAM-1). oup.comnih.gov The use of an AhR inhibitor or AhR small interfering RNA (siRNA) suppressed these effects, confirming the involvement of the AhR pathway. oup.comnih.gov Furthermore, studies on human peripheral blood mononuclear cells exposed to a mixture of dioxin-like PCBs, including PCB 118, revealed significant dysregulation of genes involved in immunological pathways. semanticscholar.org

Research on hepatocellular carcinoma cells has shown that PCB 118 can activate NADPH oxidase through the AhR, leading to downstream effects on cell proliferation and glycolysis. nih.gov This highlights the intricate network of signaling pathways that can be modulated by AhR activation.

Oxidative Stress Induction and Cellular Response Pathways

A significant consequence of the biological interactions of 2,3',4,4',5-pentachlorobiphenyl is the induction of oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the biological system to detoxify these reactive intermediates or repair the resulting damage. scispace.comiarc.fr

Generation of Reactive Oxygen Species (ROS) and Nitric Oxide

Exposure to 2,3',4,4',5-pentachlorobiphenyl has been shown to lead to the generation of ROS. nih.govresearchgate.net One proposed mechanism for this is the uncoupling of the catalytic cycle of induced CYP1A enzymes, which can result in the partial reduction of oxygen to form superoxide (B77818) radicals. nih.gov In porcine pulmonary artery-derived endothelial cells, PCB 114 contributed markedly to cellular oxidative stress, as measured by 2,7-dichlorofluorescin (DCF) fluorescence. scispace.com

In human umbilical vein endothelial cells (HUVECs), PCB 118 treatment induced oxidative stress and impaired insulin-induced nitric oxide (NO) production. nih.gov This impairment was linked to lower endothelial nitric oxide synthase (eNOS) activity. nih.gov The study suggested that the excessive ROS production was at least partly responsible for the decreased NO production. nih.gov Research in hepatocellular carcinoma cells also found that PCB 118 stimulated ROS production by activating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase. nih.gov

| Cell Type | Compound | Effect | Measurement/Indicator |

| Porcine Pulmonary Artery Endothelial Cells | PCB 114 | Increased cellular oxidative stress | 2,7-dichlorofluorescin (DCF) fluorescence. scispace.com |

| Human Umbilical Vein Endothelial Cells (HUVECs) | PCB 118 | Induced oxidative stress; Impaired nitric oxide (NO) production | Scavenging of ROS partially rescued impaired eNOS activity and NO production. nih.gov |

| Hepatocellular Carcinoma SMMC-7721 cells | PCB 118 | Stimulated ROS production | Activation of NADPH oxidase. nih.gov |

| Rat Thyroid Tissues and FRTL-5 cells | PCB 118 | Increased ROS production | Biological processes analysis revealed enrichment in ROS metabolic processes. researchgate.net |

Perturbation of Antioxidant Defense Systems at the Molecular Level

The induction of oxidative stress by 2,3',4,4',5-pentachlorobiphenyl is often accompanied by the perturbation of the cell's antioxidant defense systems. These systems, which include enzymes like superoxide dismutase (SOD) and catalase, as well as non-enzymatic antioxidants like glutathione (B108866), are crucial for neutralizing ROS and preventing cellular damage.

In porcine endothelial cells, the enhanced oxidative stress caused by PCB 114 was associated with a decrease in the vitamin E content in the culture medium. scispace.com In hepatocellular carcinoma cells, the effects of PCB 118 on cell proliferation and glycolysis, which were mediated by ROS, could be prevented by treatment with the antioxidants N-acetyl-L-cysteine (NAC) and superoxide dismutase (SOD). nih.gov This indicates that the endogenous antioxidant systems were overwhelmed by the PCB-induced ROS production. Furthermore, studies with the related congener PCB 126 have shown that it can significantly decrease hepatic glutathione levels and the activity of selenium-dependent glutathione peroxidase in rats. nih.gov

| System/Cell Type | Compound | Effect on Antioxidant Defense | Research Finding |

| Porcine Endothelial Cells | PCB 114 | Decrease in antioxidant levels | A decrease in the vitamin E content in the culture medium was observed. scispace.com |

| Hepatocellular Carcinoma SMMC-7721 cells | PCB 118 | Overwhelmed antioxidant capacity | The effects of PCB 118 were prevented by treatment with antioxidants NAC and SOD. nih.gov |

| Rat Liver (in vivo) | PCB 126 | Decreased antioxidant levels and enzyme activity | Significantly decreased hepatic glutathione levels and selenium-dependent glutathione peroxidase activity. nih.gov |

Activation of Stress-Responsive Kinase Pathways (e.g., MAPK, JNK)

The environmental contaminant 2,3,4,4',5-Pentachlorobiphenyl (PCB 118) has been shown to trigger intracellular stress-responsive signaling cascades, particularly the c-Jun N-terminal kinase (JNK) pathway. oup.comnih.gov In vivo and in vitro studies have demonstrated that exposure to PCB 118 leads to the activation of the JNK pathway. oup.comjst.go.jp This activation is a significant event in the cellular response to the stress induced by this compound.

In studies using rat thyroid FRTL-5 cells, exposure to PCB 118 resulted in the activation of the JNK pathway. oup.com Further investigation revealed that inhibiting the JNK pathway, through the use of siRNA for JNK, could partially block the inflammatory responses induced by PCB 118, such as the upregulation of Interleukin-6 (IL-6) and Intercellular Adhesion Molecule-1 (ICAM-1). oup.com This suggests a direct link between JNK activation and the pro-inflammatory effects of PCB 118. Moreover, the activation of the JNK pathway by PCB 118 appears to be independent of the Aryl hydrocarbon Receptor (AhR), as inhibition of AhR did not significantly prevent the phosphorylation of JNK. oup.com The ROS-dependent activation of the JNK pathway is considered a potential mechanism for the thyroid dysfunction induced by PCB 118. jst.go.jp

Endocrine System Perturbation Mechanisms at the Molecular and Cellular Level

Interactions with Thyroid Hormone Receptors and Transport Proteins (e.g., TTR, TBG)

This compound (PCB 118) is a known disruptor of the thyroid hormone system, exerting its effects through various mechanisms including interference with thyroid hormone transport proteins. Studies have shown that PCB 118 administration can lead to dose-dependent decreases in serum total and free thyroxine (T4) concentrations. nih.gov This has been linked to alterations in the binding of T4 to its transport proteins, transthyretin (TTR) and thyroxine-binding globulin (TBG). In C57BL/6 mice, PCB 118 treatment resulted in changes to the levels of T4 bound to both TTR and TBG.

Furthermore, the hydroxylated metabolite of PCB 118, 4-hydroxy-2,3,3′,4′,5-pentachlorobiphenyl (4-OH-CB107), which is formed in the liver, shows a strong affinity for TTR. oup.com This metabolite's chemical structure resembles that of T4, allowing it to compete effectively for binding sites on human TTR. oup.com This competitive binding is a major proposed mechanism for the disruption of thyroid function, as it displaces T4 from TTR, leading to reduced circulating T4 levels. oup.com The increased clearance of free T4 from the bloodstream is a likely consequence of this displacement.

Modulation of Steroid Hormone Receptor Activity and Signaling

The interaction of this compound (PCB 118) with steroid hormone receptors is complex and does not always follow a straightforward agonist or antagonist model. Research has indicated that PCB 118 exhibits mixed functionality, capable of inducing both Aryl hydrocarbon Receptor (AhR) and constitutive androstane (B1237026) receptor (CAR) activities. nih.gov

In studies using an ER-CALUX bioassay, potent AhR agonists like PCB 118 did not significantly affect estrogen receptor (ER) activation. nih.gov However, chronic exposure to PCB 118 in mice has been shown to cause a significant downregulation of estrogen receptor 1 (ER1) in the endometrium. nih.gov

Regarding the androgen receptor (AR), exposure to PCB 118 has been found to decrease both the protein and mRNA expression of AR in adolescent male mice. magtechjournal.com This was associated with inhibited proliferation of spermatogenic cells. magtechjournal.com In contrast, a study on the human prostatic carcinoma cell line LNCaP suggested that the biphasic effect of PCB 118 on cell proliferation and prostate-specific antigen (PSA) secretion occurs through a mechanism independent of the AR.

Computational molecular docking studies have also suggested that PCB 118 can interact with peroxisome proliferator-activated receptors (PPARs), with a higher binding affinity than some other PCB congeners. iiarjournals.org This interaction with nuclear receptors like PPARs points to another potential pathway through which PCB 118 can exert its endocrine-disrupting effects. iiarjournals.org

Cellular Mechanisms of Hormone Synthesis and Metabolism Disruption

This compound (PCB 118) disrupts hormone synthesis and metabolism at the cellular level through multiple mechanisms. A key target is the thyroid gland, where PCB 118 has been shown to decrease the protein expression of the sodium/iodide symporter (NIS). oup.comnih.gov The downregulation of NIS is significant as this protein is essential for the uptake of iodide into thyroid cells, a critical first step in the synthesis of thyroid hormones. oup.com

In the adrenal system, PCB 118 has been demonstrated to perturb steroidogenic activity. In the human H295R adrenocortical carcinoma cell line, exposure to PCB 118 resulted in a concentration-dependent increase in the production of progesterone (B1679170) and cortisol. researchgate.net It also led to an increase in the production of estradiol-17β. researchgate.net

Furthermore, PCB 118 affects testosterone (B1683101) synthesis. In adolescent male mice, exposure to this compound led to a significant decrease in the mRNA expression of several key enzymes involved in testosterone synthesis. magtechjournal.com These enzymes include steroidogenic acute regulatory protein (StAR), cholesterol side-chain cleavage enzyme (P450scc), 3β-hydroxysteroid dehydrogenase (3β-HSD), and 17β-hydroxysteroid dehydrogenase (17β-HSD). magtechjournal.com

Immunomodulatory Pathway Alterations

Inflammasome Activation and Cytokine Expression (e.g., NLRP3, NFκB, IL-1β)

This compound (PCB 118) has been identified as a potent modulator of the immune system, capable of activating inflammatory pathways. A key mechanism is the induction of the NLRP3 inflammasome. nih.gov Research has shown that PCB 118 exposure can induce pyroptosis, a form of inflammatory cell death, in endothelial cells through the activation of the NLRP3 inflammasome. nih.gov

The activation of the NLRP3 inflammasome by PCB 118 appears to be linked to the generation of reactive oxygen species (ROS). nih.gov This ROS production plays a central role by priming the inflammasome through NFκB-dependent expression of NLRP3 and promoting its subsequent activation. nih.gov This is supported by findings that an NFκB inhibitor can reverse the upregulation of NLRP3 expression and activation induced by PCB 118. nih.gov However, in another study focusing on thyroid cells, while PCB 118 promoted the generation of pro-inflammatory cytokines like IL-6 and TNF-α, no changes in NF-κB levels were detected, suggesting that the signaling pathways might be cell-type specific. oup.com

Interactive Data Table: Effects of this compound (PCB 118) on Biological Pathways

| Section | Pathway/Receptor | Observed Effect | Cell/Animal Model |

|---|---|---|---|

| 4.2.3 | JNK Pathway | Activation/Phosphorylation | Rat thyroid FRTL-5 cells |

| 4.3.1 | Transthyretin (TTR) | Competitive binding by metabolite (4-OH-CB107), altering T4 binding | Human TTR, C57BL/6 mice |

| 4.3.2 | Androgen Receptor (AR) | Decreased protein and mRNA expression | Adolescent male mice |

| 4.3.2 | Estrogen Receptor 1 (ER1) | Downregulation | Mouse endometrium |

| 4.3.3 | Sodium/Iodide Symporter (NIS) | Decreased protein expression | Rat thyroid FRTL-5 cells |

| 4.3.3 | Steroidogenesis | Increased progesterone and cortisol production | Human H295R cells |

| 4.4.1 | NLRP3 Inflammasome | Activation | Human umbilical vein endothelial cells (HUVECs) |

| 4.4.1 | NF-κB | Priming of NLRP3 inflammasome | Human umbilical vein endothelial cells (HUVECs) |

| 4.4.1 | IL-1β | Increased mRNA expression | Primary human thyrocytes |

| 4.4.1 | IL-6 | Increased generation | Rat thyroid FRTL-5 cells |

| 4.4.1 | TNF-α | Increased generation | Rat thyroid FRTL-5 cells |

Cellular Processes of Immunological Dysregulation

Research into the immunomodulatory effects of this compound (PCB 118) has identified specific cellular processes that are disrupted upon exposure. Studies have shown that PCB 118 can directly affect the differentiation of CD4+ T-lymphocytes. tandfonline.com Specifically, exposure to PCB 118 has been observed to promote the differentiation of T-helper 2 (Th2) cells, which could potentially shift the balance of the immune response. tandfonline.com In one study, treatment with PCB 118 led to a statistically significant increase in IL-4-producing T-CD4+ cells, a hallmark of Th2 differentiation, while having no observed effect on the production of IFNγ, a key cytokine for T-helper 1 (Th1) cells. tandfonline.com

At the cellular level in thyrocytes, PCB 118 has been shown to induce inflammatory responses. endocrine-abstracts.org Exposure can lead to the increased expression of inflammatory cytokines such as IL-1beta and IL-6. endocrine-abstracts.org This pro-inflammatory effect is often mediated through the activation of the aryl hydrocarbon receptor (AhR), which in turn can upregulate the expression of programmed cell death ligand 1 (PD-L1). endocrine-abstracts.org The induction of PD-L1 in thyrocytes by PCB 118 suggests a mechanism by which this compound could modulate immune responses within the thyroid gland, potentially contributing to immune tolerance or immune-related pathologies. endocrine-abstracts.org

Table 1: Effects of this compound on Immunological Cells

| Cell Type | Experimental Model | Finding | Reference |

|---|---|---|---|

| CD4+ T-lymphocytes | In vitro (human) | Increased differentiation into Th2 cells; increased IL-4 production. | tandfonline.com |

| Lymphocytes | In vitro (California sea lion) | No significant effect on proliferation. | marinemammalcenter.orgmarinemammalcenter.org |

| Primary Human Thyrocytes | In vitro | Induced expression of inflammatory cytokines (IL-1β, IL-6) and PD-L1 via AhR pathway. | endocrine-abstracts.org |

Neurodevelopmental Pathway Interferences at the Cellular Level

The neurotoxicity of PCB 118 involves interference with critical neurodevelopmental pathways at the cellular level, impacting neuronal signaling, differentiation, and the formation of synaptic connections.

Neuronal Cell Signaling and Neurotransmitter System Modulation

Exposure to PCBs, including the congener PCB 118, has been linked to the disruption of multiple neurotransmitter systems crucial for brain development and function. nih.govresearchgate.net Evidence suggests that these compounds can alter dopaminergic, serotonergic, and GABAergic signaling pathways. nih.govbiorxiv.org Studies using an environmentally relevant mixture of PCBs have demonstrated a reduction in dopamine (B1211576) transporter expression, which could be a precursor to dopamine-related neurotoxicity. oup.com

In zebrafish larvae, exposure to non-dioxin-like PCBs, which can include PCB 118 in environmental mixtures, has been shown to disrupt dopaminergic and GABAergic signaling associated with motor movement. biorxiv.org This disruption is a potential mechanism for the observed delays in sensorimotor responses. biorxiv.org Furthermore, research indicates that PCBs can induce a reduction in brain serotonin (B10506) (5-HT) levels, with effects varying by brain region. researchgate.net These alterations in fundamental cellular signaling processes can have significant consequences for the developing nervous system. spandidos-publications.com

Impact on Cellular Differentiation and Synaptogenesis Mechanisms

A significant finding in the study of PCB 118's neurodevelopmental impact is its ability to interfere with the differentiation of neural progenitor cells. Research using primary normal human neural progenitor (NHNP) cells established that PCB 118 can mimic the action of thyroid hormone (TH). lonza.comnih.gov This mimicry leads to the premature and dose-dependent differentiation of these stem cells into oligodendrocytes, the cells responsible for producing the myelin sheath that insulates axons. lonza.comnih.gov This effect was specific to PCB 118, as the coplanar congener PCB 126 did not produce the same outcome. lonza.com The mechanism appears to involve the thyroid hormone pathway, as the effect was blocked by a thyroid hormone receptor antagonist. lonza.com

Interference with intracellular calcium (Ca2+) dynamics is another mechanism through which PCBs can alter neurodevelopment. nih.gov Perturbations in Ca2+ signaling are known to affect dendritic arborization and synaptogenesis, the processes by which neurons form complex networks and connections. nih.govspandidos-publications.com By disrupting these foundational processes, PCB exposure can lead to abnormal neural circuit formation. spandidos-publications.com

Table 2: Neurodevelopmental Effects of this compound at the Cellular Level

| Cellular Process | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| Neurotransmitter Signaling | Zebrafish Larvae | Disrupted dopaminergic and GABAergic signaling. | biorxiv.org |

| Neurotransmitter Signaling | Rodent Models | Reduced dopamine transporter expression (in PCB mixture). | oup.com |

| Cellular Differentiation | Normal Human Neural Progenitor Cells (in vitro) | Caused premature differentiation into oligodendrocytes by mimicking thyroid hormone. | lonza.comnih.gov |

| Synaptogenesis | General (Review) | Interference with intracellular Ca2+ dynamics can alter dendritic arborization and synaptogenesis. | nih.govspandidos-publications.com |

Genotoxicity and Epigenetic Modification Mechanisms

PCB 118 can exert toxic effects through genotoxic and epigenetic pathways, leading to alterations in DNA methylation and histone modifications that can influence gene expression and cellular function.

DNA Methylation Pattern Alterations and Gene Imprinting

A growing body of evidence demonstrates that PCB 118 can significantly alter DNA methylation patterns. Studies involving in utero exposure in mice have shown that PCB 118 leads to a decrease in global DNA methylation levels in the testes of male offspring. publish.csiro.aunih.gov This hypomethylation is associated with reduced expression of key enzymes responsible for establishing and maintaining DNA methylation, namely DNA methyltransferases DNMT1, DNMT3A, and DNMT3B. publish.csiro.aunih.govpublish.csiro.au The expression of the epigenetic regulatory factor UHRF1 was also found to be diminished. publish.csiro.aunih.gov

These epigenetic changes have tangible consequences for reproductive health, as prenatal PCB 118 exposure has been linked to altered spermatogenesis and an increased rate of sperm deformity in adult offspring. exlibrisgroup.comresearchgate.net Furthermore, the DNA methylation levels of specific imprinted genes in the sperm of these offspring were also altered, indicating that PCB 118 can interfere with the critical process of gene imprinting. researchgate.net Research in human populations has also associated PCB exposure with widespread, site-specific differences in DNA methylation, further suggesting that these compounds are potent epigenetic modulators. nih.gov

Histone Modification and Chromatin Remodeling Pathways

In addition to DNA methylation, PCB 118 is implicated in the modification of histones and the remodeling of chromatin, which are crucial for regulating gene accessibility and transcription. nih.govresearchgate.net PCBs can modulate the transcriptional activity of nuclear receptors, such as the androgen receptor (AR), through interactions with histone-modifying enzymes. nih.gov For example, PCBs have been shown to potentiate AR activity by inducing the histone demethylase Jarid1b, which removes methyl groups from histone H3, thereby altering the chromatin structure. nih.gov

In thyrocytes, PCB 118 can induce epigenetic modifications by altering the expression of long non-coding RNAs (lncRNAs) like MALAT-1, HOTAIR, and MEG3, which are known to be involved in chromatin remodeling and gene regulation. endocrine-abstracts.orgunime.it These changes are part of a broader cascade of events that can lead to extracellular matrix remodeling. endocrine-abstracts.orgunime.it The ability of PCBs to affect histone post-translational modifications and chromatin architecture represents a significant mechanism by which these compounds can exert lasting effects on gene expression and cellular function. nih.govresearchgate.netesmed.org

Table 3: Genotoxic and Epigenetic Effects of this compound

| Epigenetic Mechanism | Experimental Model | Key Finding | Reference |

|---|---|---|---|

| DNA Methylation | Mouse (in utero exposure) | Decreased global DNA methylation in testes of F1 male offspring. | publish.csiro.aunih.gov |

| DNA Methylation | Mouse (in utero exposure) | Reduced expression of DNMT1, DNMT3A, DNMT3B, and Uhrf1 in testes. | publish.csiro.aunih.govpublish.csiro.au |

| Gene Imprinting | Mouse (in utero exposure) | Altered DNA methylation of imprinted genes in sperm. | researchgate.net |

| Histone Modification | Cultured Cells (HEK293) | Modulated androgen receptor activity via interaction with histone demethylase Jarid1b. | nih.gov |

| Chromatin Remodeling | Primary Human Thyrocytes (in vitro) | Altered expression of lncRNAs (MALAT-1, HOTAIR, MEG3) involved in chromatin regulation. | endocrine-abstracts.orgunime.it |

Influence on DNA Methyltransferase (DNMT) Expression and Activity

This compound (PCB 118) has been shown to exert a significant influence on the epigenetic landscape by altering the expression and activity of DNA methyltransferases (DNMTs). These enzymes are crucial for establishing and maintaining DNA methylation patterns, which are essential for the proper regulation of gene expression.

Research indicates that exposure to PCB 118 can lead to a notable reduction in the expression of key DNMTs. Specifically, studies in animal models have demonstrated that gestational exposure to PCB 118 results in decreased expression of DNMT1, DNMT3A, and DNMT3B in the testes of male offspring. researchgate.netacs.orgnih.gov DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in de novo methylation, establishing new methylation patterns during development. The downregulation of these enzymes is a critical mechanistic step that can lead to widespread changes in the epigenome.

The consequence of reduced DNMT expression is a corresponding decrease in global DNA methylation levels. researchgate.netacs.org This hypomethylation can lead to the inappropriate activation of genes that should be silenced, potentially contributing to various pathological conditions. For instance, studies have linked exposure to PCB 118 during pregnancy to global DNA hypomethylation in the testes of the resulting male fetuses. escholarship.org This effect on the male reproductive system is further supported by findings of reduced testicular organ coefficient, decreased diameter of seminiferous tubules, and a significant reduction in the anogenital distance in male F1 mice exposed to PCB 118 in utero. researchgate.netacs.org

In addition to the direct impact on DNMTs, PCB 118 exposure has also been associated with reduced expression of the epigenetic regulatory factor ubiquitin-like with PHD and ring finger domains 1 (Uhrf1). researchgate.netacs.org Uhrf1 is a crucial protein that recognizes hemi-methylated DNA and recruits DNMT1 to the replication fork, ensuring the faithful propagation of methylation patterns. A reduction in Uhrf1 expression would, therefore, further contribute to the loss of DNA methylation.

While much of the research has been conducted in animal models, there is also evidence suggesting similar effects in humans. One study found an inverse association between serum levels of PCB 114 (a dioxin-like PCB with a similar structure to PCB 118) and global DNA methylation levels in the leukocytes of a human cohort. nih.gov

The tables below summarize the key research findings on the influence of this compound on DNMT expression and DNA methylation.

Table 1: Effect of this compound on DNMT Expression

| DNMT | Effect | Model System | Tissue | Reference |

|---|---|---|---|---|

| DNMT1 | Reduced Expression | Mouse (offspring of exposed pregnant mice) | Testis | researchgate.netacs.orgescholarship.org |

| DNMT3A | Reduced Expression | Mouse (offspring of exposed pregnant mice) | Testis | researchgate.netacs.org |

| DNMT3B | Reduced Expression | Mouse (offspring of exposed pregnant mice) | Testis | researchgate.netacs.org |

Table 2: Effect of this compound on DNA Methylation

| Effect | Model System | Tissue | Associated Findings | Reference |

|---|---|---|---|---|

| Global DNA Hypomethylation | Mouse (offspring of exposed pregnant mice) | Testis | Reduced expression of DNMT1, DNMT3A, DNMT3B, and Uhrf1 | researchgate.netacs.orgescholarship.org |

| Inverse association with Global DNA Methylation | Human | Leukocytes | Associated with serum levels of PCB 114 | nih.gov |